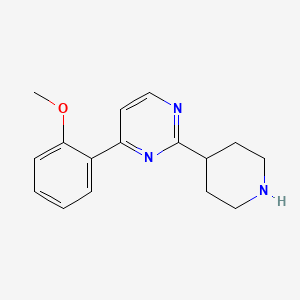
5-Iodo-N4,8-dimethylquinoline-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N4,8-dimethylquinoline-3,4-diamine typically involves the iodination of N4,8-dimethylquinoline-3,4-diamine. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions . The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective iodination at the desired position on the quinoline ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling iodine and other reagents .
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-N4,8-dimethylquinoline-3,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the quinoline ring can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate and solvents like dimethylformamide, are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
5-Iodo-N4,8-dimethylquinoline-3,4-diamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Iodo-N4,8-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or nucleic acids . The quinoline ring structure allows for π-π stacking interactions, which can further stabilize the compound’s binding to its targets .
Comparación Con Compuestos Similares
Similar Compounds
N4,8-Dimethylquinoline-3,4-diamine: Lacks the iodine atom, which can affect its reactivity and binding properties.
5-Bromo-N4,8-dimethylquinoline-3,4-diamine:
5-Chloro-N4,8-dimethylquinoline-3,4-diamine: Contains a chlorine atom, which can also influence its chemical behavior and interactions.
Uniqueness
The presence of the iodine atom in 5-Iodo-N4,8-dimethylquinoline-3,4-diamine makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance halogen bonding interactions, potentially leading to stronger binding affinities and different reactivity profiles .
Propiedades
Fórmula molecular |
C11H12IN3 |
|---|---|
Peso molecular |
313.14 g/mol |
Nombre IUPAC |
5-iodo-4-N,8-dimethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12IN3/c1-6-3-4-7(12)9-10(6)15-5-8(13)11(9)14-2/h3-5H,13H2,1-2H3,(H,14,15) |
Clave InChI |
JOWLYALKCVSTJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)I)C(=C(C=N2)N)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


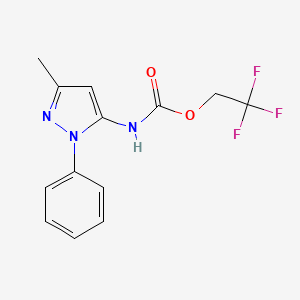
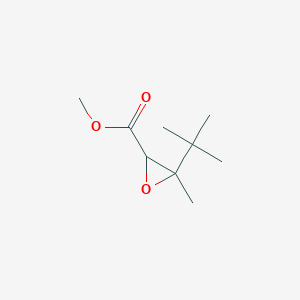
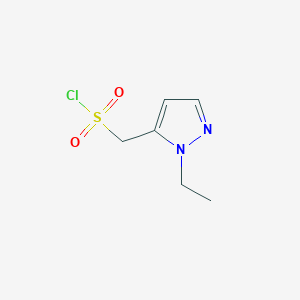
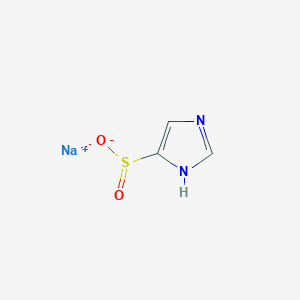
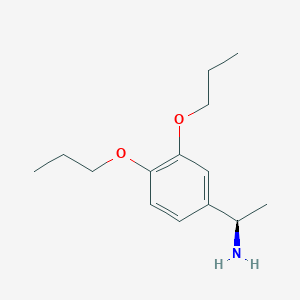
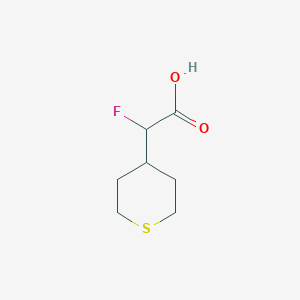
![1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13180733.png)
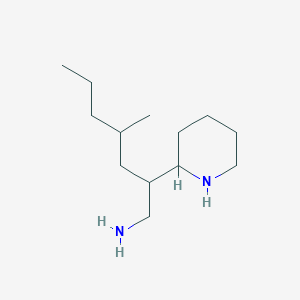
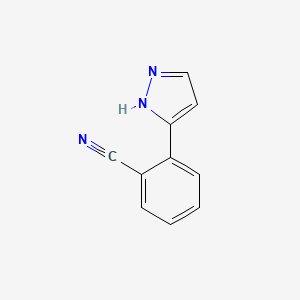
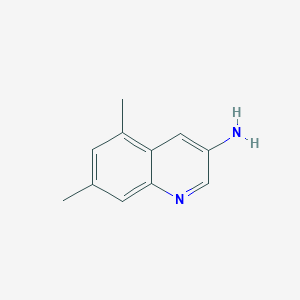
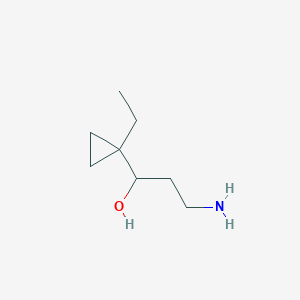

![2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13180773.png)
